molecular formula C15H19FO B1327677 Cyclohexyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-92-8

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Cat. No.: B1327677
CAS No.: 898768-92-8
M. Wt: 234.31 g/mol
InChI Key: IALHEVJFCFBOGR-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C15H19FO It is a ketone derivative characterized by a cyclohexyl group attached to a 2-(4-fluorophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl ketone is reacted with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of cyclohexyl is coupled with a 4-fluorophenyl ethyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets. The cyclohexyl group provides steric bulk, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone can be compared with other similar compounds, such as:

    Cyclopentyl 2-(4-fluorophenyl)ethyl ketone: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.

    Cyclohexyl 2-(4-chlorophenyl)ethyl ketone: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    Cyclohexyl 2-(4-methylphenyl)ethyl ketone: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclohexyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALHEVJFCFBOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644609
Record name 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-92-8
Record name 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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